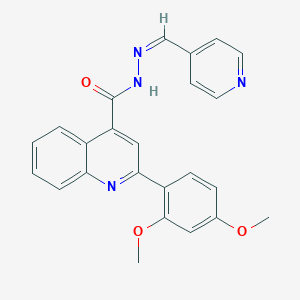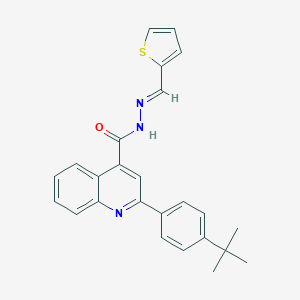![molecular formula C35H28IN3O4S B454269 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE](/img/structure/B454269.png)
2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolopyrimidine core with various substituents, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-mercapto-4-oxoquinazoline with chloroacetic acid, followed by further reactions with aryl iodides and other reagents . The use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolopyrimidine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE has shown potential in several scientific research areas:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial agent, with studies showing activity against various bacterial and fungal strains.
Biological Studies: The compound’s ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties may be utilized in the development of new materials or as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolopyrimidines and quinazoline derivatives. Compared to these compounds, 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE stands out due to its unique substituents, which may confer enhanced biological activity or selectivity. Examples of similar compounds include thiazolo[3,2-a]quinazolines and thiazolo[2,3-b]quinazolines .
Eigenschaften
Molekularformel |
C35H28IN3O4S |
|---|---|
Molekulargewicht |
713.6g/mol |
IUPAC-Name |
(2Z)-2-[[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C35H28IN3O4S/c1-22-31(33(40)38-27-11-7-4-8-12-27)32(24-9-5-3-6-10-24)39-34(41)30(44-35(39)37-22)20-23-13-18-29(42-2)25(19-23)21-43-28-16-14-26(36)15-17-28/h3-20,32H,21H2,1-2H3,(H,38,40)/b30-20- |
InChI-Schlüssel |
UOCZIVPZJCTVCR-COEJQBHMSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)/SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Kanonische SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dimethoxyphenyl)-N'-[3-(2-furyl)-2-propenylidene]-4-quinolinecarbohydrazide](/img/structure/B454188.png)
![5-methyl-N-{4-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B454190.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454191.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(5-methyl-2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454193.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(5-ethyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454194.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454195.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)butylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454198.png)
![2-(2,4-dimethoxyphenyl)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B454199.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454203.png)

![2-cyclopropyl-N'-[1-(4-isopropylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454206.png)
![2-(2,4-dimethoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454207.png)
![6-bromo-2-cyclopropyl-N'-[1-(2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454209.png)
